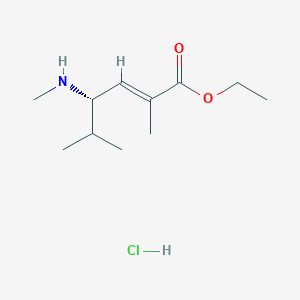
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75. The purity is usually 95%.
BenchChem offers high-quality 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Xylan Derivatives and Biopolymer Applications
Xylan derivatives, including esters synthesized under specific conditions, have been explored for their potential in creating new biopolymers with unique properties. These derivatives can be utilized in drug delivery applications due to their ability to form nanoparticles and exhibit antimicrobial properties, suggesting potential biomedical applications (Petzold-Welcke et al., 2014).
Environmental Fate and Behavior of Esters
The environmental fate and behavior of certain esters used in consumer products have been reviewed, highlighting their persistence in aquatic environments despite wastewater treatments. This research underlines the need for understanding the environmental impact of chemical compounds and their derivatives (Haman et al., 2015).
Fatty Acid Conjugates of Xenobiotics
Fatty acid conjugates of xenobiotics, including esters, have been studied for their potential toxicity due to their accumulation in body organs. This research is crucial for understanding the metabolic pathways and potential health risks associated with exposure to such compounds (Ansari et al., 1995).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives, including esters, has been explored for sustainable access to new generations of polymers, functional materials, and fuels. This area of research holds promise for the development of renewable resources and materials (Chernyshev et al., 2017).
Phthalate Esters in Food and Packaging
Phthalate esters, widely used as plasticizers, have been reviewed for their occurrence in food and food packaging, highlighting the need for effective sample preparation methods and analysis to ensure food safety (Haji Harunarashid et al., 2017).
Propiedades
IUPAC Name |
ethyl (E,4S)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGUQADNNOKYBX-NZPHSXCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)NC)/C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)
